2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
Overview
Description
2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane is a derivative of bisphenol A, a key monomer used in the production of polycarbonate plastics and epoxy resins. The compound's structure includes two cyclohexyl groups attached to a propane backbone, with hydroxyphenyl functionalities that are essential for its reactivity and subsequent polymerization.
Synthesis Analysis
The synthesis of derivatives of 2,2-bisphenol A compounds has been explored in various studies. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved through a condensation reaction catalyzed by urea under ultrasound, which provided high yields and environmental benefits . Another study reported the synthesis of 2,2-Bis(3-amido-4-hydroxyphenyl)-propane through catalytic reduction, with an optimal catalyst identified as FeCl_3.6H_2O/C, leading to a high yield of 93% . Additionally, 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was synthesized from Bisphenol A with a total yield of 83.1% .
Molecular Structure Analysis
The molecular structure of 2,2-bisphenol A derivatives has been characterized using various spectroscopic techniques. For example, the structure of 2,2-Bis(3-bromo-4-hydroxy-5-nitrophenyl) propane was confirmed by IR, 1H NMR, 13C NMR, and MS . Similarly, the structure of 2,2-Bis(3-amido-4-hydroxyphenyl)-propane was verified using elementary analysis, IR, 1H NMR, 13C NMR, and MS .
Chemical Reactions Analysis
The reactivity of 2,2-bisphenol A derivatives has been studied in the context of polymerization and other chemical transformations. For instance, copolymers of 2,2 bis-4(2-hydroxy-3-methacryloyloxypropoxy) phenyl propane have been investigated for their potential use in dental composite filling materials, showing enhanced modulus properties . The hydrogenation of bisphenol A has also been explored, resulting in various stereoisomers with different configurations and conformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-bisphenol A derivatives are crucial for their application in materials science. The study of polymeric systems based on these derivatives revealed that small amounts of inhibitor could significantly enhance the Young's modulus of the polymerized copolymers, which is beneficial for dental applications . The synthesis methods and structural characterization of these compounds often involve optimizing reaction conditions to achieve high yields and purity, which is essential for their practical use .
Scientific Research Applications
Bioremediation Applications
Bisphenol A (BPA), a derivative of 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane, is widely used in various industrial applications. A significant application in scientific research is in the field of bioremediation. The enzyme laccase from Fusarium incarnatum UC-14 has been studied for its ability to degrade BPA in a reverse micelles system. This study demonstrated that laccase could effectively eliminate 91.43% of BPA at specified conditions, highlighting a potential method for bioremediating environmental pollutants like BPA (Chhaya & Gupte, 2013).
Electrochemical Detection and Removal
Another research application of BPA is in the electrochemical detection and removal using a carbon felt electrode. This method involves the detection of BPA through cyclic voltammetry, where BPA gets electropolymerized to a non-conductive layer on the electrode surface. This technique not only detects but also simultaneously removes BPA, offering a promising approach for real-time sensing and in-situ removal of BPA (Kim et al., 2021).
Environmental Impact Studies
The impact of BPA on aquatic organisms and environments has been a significant area of study. BPA is known to be acutely toxic to aquatic organisms and acts as an endocrine disruptor. Research has focused on the contamination routes, degradation of BPA in aquatic environments, and its effects on various aquatic species. These studies are crucial for understanding the environmental implications of BPA and developing strategies for mitigating its impacts (Kang, Aasi, & Katayama, 2007).
Synthesis of Derivatives
There's ongoing research into the synthesis of various derivatives of BPA. For instance, the synthesis of 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane as an intermediate of fire-retardants has been explored. This includes optimizing conditions for the highest yield of the product and its purification, which is essential in the development of new materials and chemicals (H. Yun-chu, 2002).
Safety And Hazards
properties
IUPAC Name |
2-cyclohexyl-4-[2-(3-cyclohexyl-4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h13-20,28-29H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVWOPDUENJKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)C2CCCCC2)C3=CC(=C(C=C3)O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449029 | |
Record name | 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane | |
CAS RN |
57100-74-0 | |
Record name | 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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